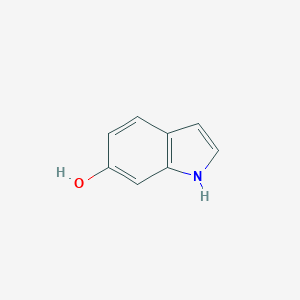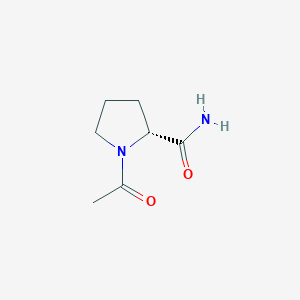
4-(1H-イミダゾール-2-イル)安息香酸メチル
説明
Methyl 4-(1H-imidazol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and imidazole, and its synthesis method involves the reaction of benzoic acid with imidazole in the presence of a suitable reagent.
科学的研究の応用
治療の可能性
イミダゾール系化合物は、幅広い化学的および生物学的特性を持ち、新規医薬品の開発において重要です . それらは、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍原性などのさまざまな生物活性を示します .
抗酸化活性
一部イミダゾール誘導体は合成され、その抗酸化活性について評価されています . たとえば、4-((4-(4,5-ジフェニル-1H-イミダゾール-2-イル)フェノキシ)メチル)-1-(2,3,4-トリ置換フェニル)-1H-1,2,3-トリアゾール誘導体は、抗酸化活性を有することが示されています .
農薬での使用
イミダゾール系化合物は、農薬の開発に使用されてきました . その独特の化学的特性により、さまざまな農業用途に適しています。
人造材料での使用
イミダゾール系化合物は、人造材料の製造に使用されてきました . その汎用性とユニークな特性により、さまざまな材料科学用途に最適です。
人工受容体としての使用
イミダゾール系化合物は、人工受容体として機能することができます . これにより、さまざまな化学反応やプロセスに役立ちます。
超分子リガンドとしての使用
イミダゾール系化合物は、超分子リガンドとして機能することができます . これにより、個々の分子よりも複雑な実体の研究を扱う超分子化学の分野で役立ちます。
生体模倣触媒としての使用
イミダゾール系化合物は、生体模倣触媒として機能することができます . つまり、それらは自然の生体触媒の機能を模倣することができ、さまざまな生化学プロセスに役立ちます。
8. 機能性分子の合成における使用 イミダゾール系化合物は、日常的な用途で使用される機能性分子の合成における主要な構成要素です<a aria-label="3: 8. 機能性分子の合成における使用" data-citationid="6af03e29-4016-4812-6198-defa77bb093f-40" h="ID=SERP,5017.1" href="https://pubs.rsc.org/en/content
Safety and Hazards
The safety information for methyl 4-(1H-imidazol-2-yl)benzoate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
作用機序
Target of Action
Methyl 4-(1H-imidazol-2-yl)benzoate, also known as 4-(1H-Imidazol-2-yl)-benzoic acid methyl ester, is a derivative of imidazole It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, including those in the respiratory system .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their versatile nature .
Pharmacokinetics
The compound’s molecular weight (20221 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Some imidazole derivatives have been reported to exhibit antimicrobial activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of imidazole derivatives .
生化学分析
Biochemical Properties
Methyl 4-(1H-imidazol-2-yl)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The interactions of methyl 4-(1H-imidazol-2-yl)benzoate with these biomolecules can modulate enzymatic activities and protein functions, making it a valuable tool in biochemical studies .
Cellular Effects
Methyl 4-(1H-imidazol-2-yl)benzoate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to transcription factors or influencing epigenetic modifications. Furthermore, methyl 4-(1H-imidazol-2-yl)benzoate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of methyl 4-(1H-imidazol-2-yl)benzoate involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, methyl 4-(1H-imidazol-2-yl)benzoate can form complexes with metal ions, which can further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-(1H-imidazol-2-yl)benzoate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, methyl 4-(1H-imidazol-2-yl)benzoate may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of methyl 4-(1H-imidazol-2-yl)benzoate in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of methyl 4-(1H-imidazol-2-yl)benzoate can cause toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
Methyl 4-(1H-imidazol-2-yl)benzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites and altering metabolic flux through different pathways .
Transport and Distribution
Within cells and tissues, methyl 4-(1H-imidazol-2-yl)benzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of methyl 4-(1H-imidazol-2-yl)benzoate is determined by several factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects. The localization of methyl 4-(1H-imidazol-2-yl)benzoate can influence its activity and function, making it an important consideration in biochemical studies .
特性
IUPAC Name |
methyl 4-(1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQCVZOWZVSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363087 | |
| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
125903-39-1 | |
| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















